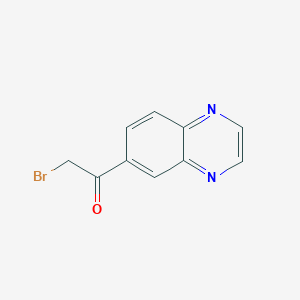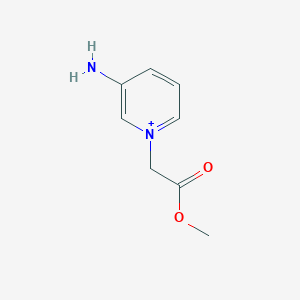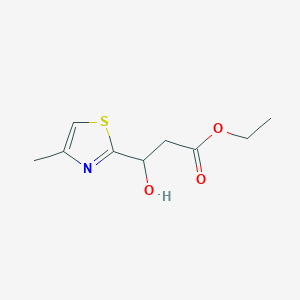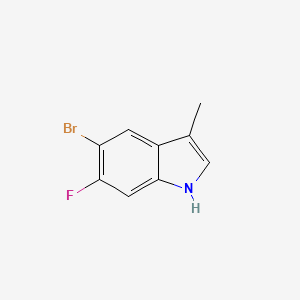
5-Bromo-6-fluoro-3-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-3-methylindole: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-3-methylindole typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluoro-3-methylindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Selectfluor: Used for fluorination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: 5-Bromo-6-fluoro-3-methylindole is used as a building block in organic synthesis to create more complex molecules. Its unique substitution pattern makes it valuable for designing new compounds with potential biological activity .
Biology and Medicine: Indole derivatives, including this compound, have shown promise in medicinal chemistry. They are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other materials. The unique properties of this compound make it suitable for developing new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-3-methylindole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets . The exact pathways involved can vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
5-Bromoindole: Lacks the fluorine and methyl groups, making it less versatile in certain applications.
6-Fluoroindole: Lacks the bromine and methyl groups, which can affect its reactivity and biological activity.
3-Methylindole:
Uniqueness: 5-Bromo-6-fluoro-3-methylindole’s unique combination of substituents (bromine, fluorine, and methyl groups) provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields, offering advantages over similar compounds with fewer or different substituents .
Properties
Molecular Formula |
C9H7BrFN |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
5-bromo-6-fluoro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3 |
InChI Key |
RRNSTBQEQOKDRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC(=C(C=C12)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)

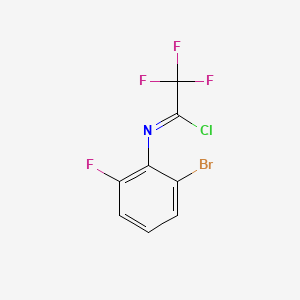
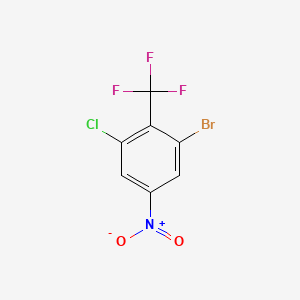
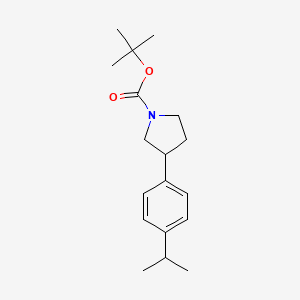
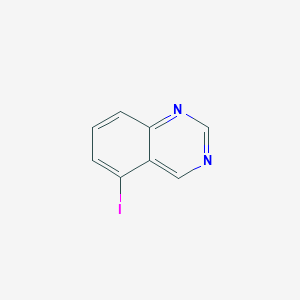
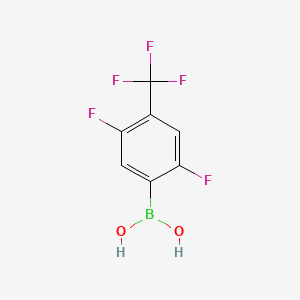
![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)
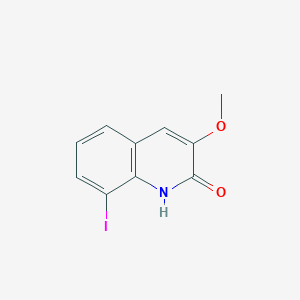
![2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole](/img/structure/B13679511.png)
